Food Yellow No. 4 Aluminum Lake

Description

Historical Trajectory and Development of Synthetic Food Colorants

The use of substances to color food dates back to ancient civilizations, where natural extracts from plants and minerals were employed. symega.comthespruceeats.com However, the advent of synthetic dyes in the 19th century marked a significant turning point in the history of food coloration. symega.com

The journey of synthetic food colorants began in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic dye, derived from coal tar. foodcolor.inculinarysolvent.com This breakthrough paved the way for the development of a wide array of synthetic colors. In 1884, Swiss chemist Johann Heinrich Ziegler synthesized the yellow azo dye, Tartrazine (B75150). wikipedia.orgbris.ac.uk This discovery was made in the laboratories of Bindschedler'sche Fabrik für chemische Industrie in Basel. wikipedia.org The patent for Tartrazine was granted to BASF in Germany in 1885. wikipedia.org Initially, Tartrazine was primarily used as a dye for fabrics. bris.ac.ukbris.ac.uk

The early 20th century brought about increased scrutiny and regulation of synthetic additives in food. In the United States, the Pure Food and Drug Act of 1906 was the first major legislation to address the safety of food colorants. foodcolor.inculinarysolvent.com This was followed by the Federal Food, Drug, and Cosmetic Act of 1938, which mandated the certification of color additives. thespruceeats.comthomasnet.com Tartrazine was first applied to food in the United States in 1916 and is now used in over 60 countries.

The term "lake" in the context of pigments is derived from the term "lac," referring to the secretions of the lac insect. calebtechnical.comwikipedia.org Lake pigments are created by precipitating a soluble dye, like Tartrazine, with a metallic salt, most commonly an aluminum salt, onto an inert binder. sunfoodcolor.comsaujanyaexports.comquora.com This process renders the dye insoluble. calebtechnical.comkoelcolours.comsensientpharma.com

The development of lake pigment technology offered a solution to the limitations of water-soluble dyes, which could bleed or fade in certain food applications. The insolubility of lake pigments makes them ideal for coloring products with low moisture content or high fat content, such as coatings, hard candies, and chewing gum. calebtechnical.comsaujanyaexports.comkoelcolours.com The stability of lake pigments also contributes to a longer shelf life for the final product. koelcolours.com In recent years, there has been a renewed interest in natural dyes and the development of natural lake pigments due to ecological awareness. nih.gov

Conceptual Framework of Color Additives: Dyes vs. Lakes

The distinction between dyes and lakes lies in their solubility and how they impart color.

The primary difference between dyes and lakes is their solubility. Dyes are water-soluble substances that color by dissolving in a liquid. sensientpharma.comycombinator.commadmicas.com In their undissolved state, some dyes may appear as a different color than when they are dissolved, a process sometimes referred to as "blooming". ycombinator.commadmicas.com

In contrast, lakes are insoluble pigments that color by dispersion. quora.comkoelcolours.com They are created by precipitating a soluble dye with a metallic salt, resulting in an insoluble compound. sunfoodcolor.comquora.com This insolubility means they can be dispersed in oil-based products without dissolving. dyespigments.net

Interactive Table: Key Differences Between Dyes and Lakes

| Feature | Dyes | Lakes |

| Solubility | Water-soluble sensientpharma.comycombinator.commadmicas.com | Water-insoluble calebtechnical.comkoelcolours.com |

| Coloring Mechanism | Dissolution sensientpharma.com | Dispersion quora.comkoelcolours.com |

| Best For | Water-based products (e.g., beverages, icings) dyespigments.net | Oil-based products, low-moisture foods (e.g., chocolates, coatings) calebtechnical.comsaujanyaexports.comdyespigments.net |

| Bleeding | Prone to bleeding sensientpharma.com | Resistant to bleeding saujanyaexports.comkoelcolours.com |

| Stability | Can be less stable to heat and light sunfoodcolor.com | More stable to heat, light, and oxidation sunfoodcolor.comkoelcolours.com |

The use of lake pigments like Food Yellow No. 4 Aluminum Lake offers several advantages in food manufacturing:

Stability: Lakes are generally more stable to light, heat, and oxidation than their parent dyes. sunfoodcolor.comkoelcolours.com This stability ensures that the color remains vibrant and consistent throughout the product's shelf life. sunfoodcolor.com

Versatility: Their insolubility makes them suitable for a wide range of products, especially those containing fats and oils where dyes would not be effective. calebtechnical.comkoelcolours.com

Uniformity: Lakes provide a uniform and stable color that does not bleed or transfer between different components of a food product. sunfoodcolor.comkoelcolours.com

Vibrant and Diverse Colors: Lake pigments can produce bright, vivid hues and a wide spectrum of shades, including opaque and pastel colors. sunfoodcolor.comdyespigments.net

Scope and Significance of Academic Inquiry into this compound

Academic research into this compound encompasses various scientific disciplines. Studies have focused on its chemical properties, synthesis, and stability. For instance, research has explored the structure and stability of lake pigments, including those derived from natural sources. nih.gov Furthermore, the parent dye, Tartrazine, has been the subject of numerous studies, including its use as a chemical/photochemical degradation inhibitor in certain applications. google.com The analysis of subsidiary colors and impurities in food color lakes is another area of scientific investigation. researchgate.net

Table of Compound Names

| Common Name | Chemical Name | Other Names |

| This compound | aluminum;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate nih.gov | Tartrazine Aluminum Lake, FD&C Yellow No. 5 Aluminum Lake, CI 19140:1, Pigment Yellow 100 fda.gov |

| Tartrazine | trisodium (B8492382) 1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-5-pyrazolone-3-carboxylate wikipedia.org | Food Yellow No. 4, FD&C Yellow 5, E102, C.I. 19140, Acid Yellow 23 wikipedia.org |

| Aluminum Hydroxide (B78521) | Aluminum hydroxide | |

| Mauveine | Aniline Purple symega.com |

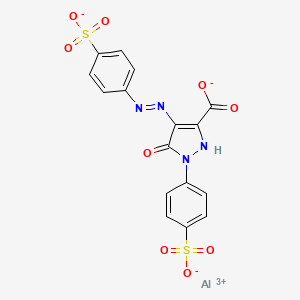

Structure

3D Structure of Parent

Properties

CAS No. |

2237234-84-1 |

|---|---|

Molecular Formula |

C16H9AlN4O9S2 |

Molecular Weight |

492.4 g/mol |

IUPAC Name |

aluminum;3-oxo-2-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C16H12N4O9S2.Al/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,19H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+3/p-3 |

InChI Key |

MTSWHFQEPDEOCP-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Al+3] |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production of Food Yellow No. 4 Aluminum Lake

Precursors and Chemical Pathways for Tartrazine (B75150) Synthesis

Tartrazine is a monoazo dye characterized by a pyrazolone (B3327878) ring structure. sciencemadness.org The primary industrial synthesis method is a diazo-coupling reaction, which creates the chromophoric azo linkage (-N=N-) responsible for the compound's vibrant yellow color. journal-editor.orgwgtn.ac.nz

The synthesis of Tartrazine begins with the diazotization of 4-aminobenzenesulfonic acid (also known as sulfanilic acid). sciencemadness.orgjournal-editor.org This reaction is typically carried out using hydrochloric acid and sodium nitrite (B80452) to convert the primary aromatic amine group on the sulfanilic acid into a highly reactive diazonium salt (p-sulfonylphenyl diazonium halide). journal-editor.orgwgtn.ac.nz

This diazonium compound is then immediately coupled with a pyrazolone derivative. journal-editor.orgwgtn.ac.nz The specific coupling component is typically 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid, or an ester of this acid. journal-editor.org The reaction joins the diazonium salt to the pyrazolone ring, forming the stable azo linkage that defines the Tartrazine molecule. journal-editor.org The resulting dye is then purified and isolated, usually as its sodium salt. journal-editor.org

| Reactant | Role in Tartrazine Synthesis |

| 4-Aminobenzenesulfonic Acid | The initial aromatic amine that is converted into a diazonium salt. |

| Sodium Nitrite & Hydrochloric Acid | Reagents used to facilitate the diazotization of 4-aminobenzenesulfonic acid. |

| Pyrazolone Derivative | The coupling component that reacts with the diazonium salt to form the final azo dye structure. |

The formation of the pyrazolone derivative itself is a critical preliminary step that involves a condensation reaction. sciencemadness.org A condensation reaction is a chemical process where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water. wikipedia.org In the context of Tartrazine synthesis, phenylhydrazine-p-sulfonic acid is condensed with an oxalacetic acid ester (such as sodium ethyl oxalacetate) to form the pyrazolone ring structure required for the subsequent coupling step. sciencemadness.org This initial condensation is fundamental to creating the specific molecular framework of the dye.

Mechanisms of Aluminum Lake Formation

Aluminum lakes are produced by adsorbing a water-soluble dye onto a hydrated aluminum substrate, rendering the color insoluble in water. neelikon.com This insolubility makes the colorant more stable than the original dye, particularly in products that contain oils and fats or lack sufficient moisture to dissolve a dye. calebtechnical.com

The conversion of a soluble dye into an insoluble lake pigment is achieved through precipitation with a metal salt. calebtechnical.com For Food Yellow No. 4, the water-soluble sodium salt of Tartrazine is transformed into the insoluble aluminum salt. ctg-praha.cz This is accomplished by adding the Tartrazine solution to an aqueous slurry of a suitable alumina (B75360) hydrate (B1144303) and then inducing the laking process with an aluminum salt, such as aluminum chloride. google.com This chemical reaction precipitates the dye out of the solution as a solid pigment. calebtechnical.com

The core of the lake pigment is the substrate, which for Food Yellow No. 4 Aluminum Lake is aluminum hydroxide (B78521) (also referred to as alumina hydrate). neelikon.comctg-praha.cz This substrate acts as an inert carrier onto which the dye is adsorbed or precipitated. neelikon.com The properties of the final lake pigment, including particle size and coloring strength, are highly dependent on the quality of the aluminum hydroxide used. ctg-praha.cz

Industrially, the aluminum hydroxide substrate is specifically prepared for this purpose, often by reacting a solution of an aluminum salt (like aluminum sulfate (B86663) or aluminum chloride) with a base (such as sodium carbonate or sodium bicarbonate) under controlled conditions of temperature, pH, and dilution. ctg-praha.czgoogle.com The resulting precipitated alumina hydrate must be thoroughly washed to remove soluble salt byproducts, which could otherwise interfere with the dye adsorption process. google.com

| Component | Role in Lake Formation |

| Tartrazine (Water-Soluble Dye) | The color component that is converted from a soluble salt to an insoluble pigment. |

| Aluminum Hydroxide (Substrate) | The insoluble base onto which the dye is precipitated and adsorbed. neelikon.com |

| Aluminum Salt (e.g., Aluminum Chloride) | The precipitating agent that converts the dye's sodium salt to the insoluble aluminum salt, fixing it to the substrate. ctg-praha.czgoogle.com |

The final step in forming the lake is the adsorption of the Tartrazine dye onto the alumina hydrate substrate. neelikon.com After the dye solution is added to the aluminum hydroxide slurry, the addition of aluminum chloride adjusts the pH to an optimal range (typically around 4.1 to 4.3) to facilitate the complete absorption of the dye onto the hydrate base. google.com

The precise mechanism involves the fixation of the dye to the substrate. ctg-praha.cz The amount of dye that can be adsorbed is influenced by the physical characteristics of the aluminum hydroxide, particularly the surface area of its microstructures. nih.gov The process is considered complete when the water-soluble dye has been fully absorbed by the substrate, resulting in a stable, insoluble pigment. google.com The final product is then filtered, washed to remove residual salts, and dried. google.com

Industrial Synthesis Processes for this compound

The industrial synthesis of this compound is a multi-step process that involves the precipitation of a soluble dye onto an inert substrate. This process, known as laking, converts the dye into an insoluble pigment, making it suitable for applications where bleeding of the color is undesirable.

Reaction of Tartrazine with Aluminum Oxide in Aqueous Conditions

The fundamental principle behind the formation of this compound is the adsorption of the tartrazine dye onto a substrate of hydrated alumina (also referred to as alumina hydrate or aluminum hydroxide). The process begins by preparing an aqueous slurry of a suitable alumina hydrate. google.com A solution of the water-soluble tartrazine dye (FD&C Yellow No. 5) is then added to this slurry with stirring. google.com The interaction between the functional groups of the tartrazine molecule, specifically the sulfonic acid groups, and the aluminum hydroxide substrate leads to the formation of the insoluble pigment. mdpi.comresearchgate.net This adsorption is a critical step where the soluble dye is rendered insoluble by binding to the alumina substrate. mdpi.com

Utilization of Aluminum Sulfate or Aluminum Chloride with Alkali (e.g., Sodium Carbonate, Sodium Bicarbonate, Aqueous Ammonia)

The alumina hydrate substrate is typically generated in situ or prepared in a preceding step. Two primary methods are employed in industrial settings:

Aluminum Sulfate and Alkali: A common method involves reacting an aluminum salt, such as aluminum sulfate (alum), with an alkali like sodium carbonate (soda ash). google.comctg-praha.cz The reaction between these two solutions precipitates aluminum hydroxide, which forms the substrate for the lake. google.comctg-praha.cz A significant drawback of this method is the formation of soluble sodium sulfate as a byproduct, which must be thoroughly washed from the precipitate. google.com The presence of residual sulfates can interfere with the adsorption of the dye onto the hydrate base. google.com

Aluminum Chloride and Alkali: An alternative and often preferred method utilizes aluminum chloride and a milder alkali such as sodium bicarbonate. google.com This combination is advantageous because it avoids the formation of problematic sodium sulfate. google.com The reaction of aluminum chloride with sodium bicarbonate precipitates a superior form of alumina hydrate, especially when conducted under controlled, low-temperature conditions. google.com

pH and Temperature Control in Lake Precipitation

Precise control over reaction parameters is crucial for the quality of the final pigment.

pH Control: The pH of the reaction mixture is a critical factor that governs both the precipitation of the alumina hydrate and the subsequent adsorption of the dye. For the precipitation of the alumina hydrate from aluminum chloride and sodium bicarbonate, the final pH is typically around 5.5. google.com During the laking step, where the tartrazine solution is mixed with the alumina slurry, an aluminum salt solution (e.g., aluminum chloride) is added to adjust the pH to a range of approximately 4.1 to 4.3. google.com This specific acidic pH range is optimal for effecting the laking and ensuring complete absorption of the dye onto the hydrate base. google.com

Temperature Control: Temperature also plays a significant role. The precipitation of the alumina hydrate is often carried out at low temperatures, for instance, 13°C or lower. google.com This low-temperature precipitation is reported to yield a superior alumina hydrate that results in lakes with improved softness, light stability, and tinting strength. google.com The dissolution of the tartrazine dye itself is typically done at room temperature, around 20-25°C. google.com

Filtration, Washing, and Drying Protocols in Manufacturing

Following the precipitation and laking reactions, the pigment must be isolated and purified.

Filtration: The resulting slurry containing the precipitated this compound is pumped into a filter press. google.com This separates the solid pigment from the liquid phase, forming a filter cake. google.com

Washing: The filter cake undergoes extensive washing with water. google.com This step is vital to remove soluble impurities and byproducts from the reaction, such as sodium chloride (when using aluminum chloride and sodium bicarbonate) or sodium sulfate (when using aluminum sulfate and sodium carbonate). google.comwordpress.com Reducing the content of these soluble salts is essential for the stability and quality of the final pigment. google.com

Drying: After washing, the filter cake is dried to remove residual moisture. google.com Drying is typically conducted under controlled temperature conditions, for example, at approximately 50°C, to produce a dry cake of agglomerated lake particles. google.com The dried cake is then often ground or milled to achieve a fine powder with a consistent particle size. google.comwordpress.com

Process Optimization and Parameters Influencing Lake Quality

The quality of this compound, including its color strength, shade, and stability, is highly dependent on the careful optimization of manufacturing parameters.

Effects of Dye-to-Aluminum Ion Ratio on Adsorption Capacity

The ratio of the tartrazine dye to the aluminum ions (in the form of alumina hydrate) is a key parameter that determines the final dye content and performance characteristics of the lake.

Dye Content and Pigment Properties: Industrially produced aluminum lakes have a dye content that can range from 1% to 40%. google.com This concentration is directly controlled by the dye-to-aluminum ratio used in the manufacturing process. ctg-praha.cz The specific dye content not only influences the tinctorial strength but also the shade of the final pigment. ctg-praha.cz Different concentrations are produced for various applications; for example, lakes with high (35-42%), medium (20-26%), and low (11-16%) dye content are commercially available. ulprospector.comingredientdepot.comdystar.com It is important to note that the coloring strength of a lake is not directly proportional to its dye concentration, meaning that simply doubling the amount of a lower-concentration lake may not produce the same result as using a higher-concentration one. ctg-praha.cz Optimizing the dye-to-aluminum ion ratio is therefore critical for achieving a lake with superior tinting strength, minimal bleed, and enhanced light stability. google.com

Table 1: Key Parameters in the Industrial Synthesis of this compound

| Process Step | Parameter | Typical Value/Range | Rationale |

|---|---|---|---|

| Alumina Hydrate Precipitation | Temperature | ≤ 13°C | Produces a superior hydrate, leading to a softer final product with better stability. google.com |

| pH | ~5.5 | Ensures complete precipitation of alumina hydrate from aluminum chloride and sodium bicarbonate. google.com | |

| Laking (Dye Adsorption) | Temperature | 20-25°C | Standard room temperature for dissolving the tartrazine dye. google.com |

| pH | 4.1 - 4.3 | Optimal pH for converting the dye to its aluminum salt and promoting complete absorption onto the hydrate base. google.com | |

| Post-Processing | Drying Temperature | ~50°C | Controlled drying to remove moisture without degrading the pigment. google.com |

Table 2: Illustrative Example of Initial Dye Concentration Effect on Tartrazine Adsorption (Note: Data is based on the adsorption of tartrazine onto sawdust as a model to illustrate the general principle of adsorption phenomena.)

| Initial Dye Concentration (mg/L) | Removal Percentage (%) | Sorption Capacity (mg/g) |

|---|---|---|

| 1 | 97% | 0.186 |

| 15 | 71% | 1.44 |

This data illustrates that while a lower initial dye concentration leads to a higher percentage of dye being removed from the solution, a higher initial concentration results in a greater amount of dye being adsorbed per gram of the adsorbent material. arabjchem.org This principle is relevant to controlling the final dye content in the lake pigment.

Impact of pH and Temperature on Lake Formation and Properties

The pH and temperature at which the laking process occurs are critical parameters that significantly influence the physicochemical properties of the final pigment, including its particle size, color intensity, and stability.

Precise pH control is essential during the precipitation of the alumina hydrate and the subsequent laking of the dye. A patented process specifies that the laking of Tartrazine should be effected at a pH between 4.1 to 4.3. google.com This acidic condition is crucial for the conversion of the dye to its aluminum salt and for the peptization of the hydrate, which makes it more absorptive to the dye. google.com Studies on similar aluminum lakes have shown that pH affects the particle size of the resulting pigment. For instance, in a related system, the particle diameter was observed to be at its maximum at a pH of 10 and decreased as the pH was reduced. researchgate.net

Temperature also plays a pivotal role, particularly during the initial precipitation of the alumina hydrate. A manufacturing process patent indicates that precipitating the alumina hydrate at temperatures of 10°C or lower yields a superior, softer hydrate. google.com This, in turn, results in lakes with improved light stability, tinting strength, and bleed resistance. google.com The dissolution of the Tartrazine dye itself can be carried out at temperatures ranging from 20°C to 60°C before it is introduced to the alumina hydrate slurry. google.com The thermal stability of the final lake pigment is an important characteristic, and studies on natural lake pigments have shown that converting a dye to a lake can improve its thermal stability. mdpi.com

Table 1: Effect of pH and Temperature on the Properties of this compound

| Parameter | Value | Observed Effect | Source |

|---|---|---|---|

| pH for Laking | 4.1 - 4.3 | Optimal for dye absorption and lake formation. | google.com |

| 10 | Maximizes particle diameter in a similar aluminum lake system. | researchgate.net | |

| Temperature for Hydrate Precipitation | ≤ 10°C | Produces a superior alumina hydrate, leading to lakes with improved light stability, tinting strength, and bleed resistance. | google.com |

| Temperature for Dye Dissolution | 20°C - 60°C | Effective range for dissolving the Tartrazine dye prior to laking. | google.com |

Influence of Salt Content and Reaction Duration

The presence of salts, particularly sodium chloride (NaCl) which is a byproduct of the reaction between aluminum chloride and sodium bicarbonate, can influence the properties of the lake. While high concentrations of certain salts can be detrimental to the absorption of the dye onto the hydrate base, their controlled presence can also affect the reaction kinetics. google.com A study on the removal of Tartrazine using electrocoagulation found that increasing NaCl concentration from 0 to 1 g/L significantly increased the removal percentage of the dye. mdpi.com In the manufacturing of the lake, it is standard practice to wash the filter cake with water to reduce the sodium chloride content in the final product. google.com

The duration of the various stages of the synthesis also impacts the final product. The precipitation of the alumina hydrate is a time-sensitive step. A patented process specifies a slow stirring of aluminum chloride into a sodium bicarbonate solution for about two hours to precipitate the alumina hydrate, followed by an additional half-hour of stirring to ensure the completion of the reaction. google.com The subsequent laking process, where the dye is absorbed by the hydrate, also requires a specific duration of slow stirring to ensure complete absorption. google.com Kinetic studies on the adsorption of Tartrazine onto various substrates show that equilibrium is typically reached after a specific period, which can range from 70 minutes to several hours depending on the conditions. arabjchem.orgscielo.org.co

Table 2: Influence of Salt Content and Reaction Duration on Lake Synthesis

| Parameter | Condition | Impact | Source |

|---|---|---|---|

| Salt Content (NaCl) | Washing of filter cake | Reduces chloride content in the final lake. | google.com |

| Increasing concentration (in a related process) | Can increase the rate of Tartrazine removal. | mdpi.com | |

| Reaction Duration (Hydrate Precipitation) | ~2 hours stirring | For the precipitation of alumina hydrate. | google.com |

| + 0.5 hours stirring | To ensure completion of the hydrate precipitation reaction. | google.com | |

| Reaction Duration (Laking) | Varies (e.g., 70-480 min in related adsorption studies) | Time required to reach equilibrium for dye absorption. | arabjchem.orgscielo.org.co |

Control of Particle Size and Agglomeration

The particle size of the this compound is a critical quality attribute that affects its dispersibility, color strength, and appearance in final applications. The manufacturing process is designed to produce particles of a specific size, often in the submicron to low-micron range.

The initial precipitation conditions, such as pH and temperature, have a primary influence on the nascent particle size. google.comresearchgate.net Following the laking and washing steps, the filter cake is dried, typically at around 50°C, which results in a dry cake of agglomerated lake particles. google.com This agglomeration is a common phenomenon in pigment production. cambridge.org These agglomerates are then subjected to a grinding or milling process to break them down into the desired final particle size. A patented method describes grinding the dried cake to achieve an average particle size of 1 micron, with the majority of particles being submicron in size. google.com The control of agglomeration is crucial as hard agglomerates can be difficult to disperse in the final application medium, negatively impacting the color properties. cambridge.orgulprospector.com

Table 3: Parameters for Particle Size and Agglomeration Control

| Process Step | Parameter | Specification | Purpose | Source |

|---|---|---|---|---|

| Drying | Temperature | ~50°C | To produce a dry cake of agglomerated particles. | google.com |

| Grinding/Milling | Final Particle Size | Average of 1 micron | To achieve the desired particle size for optimal performance. | google.com |

| Particle Size Distribution | Majority submicron | Ensures good dispersibility and color strength. | google.com |

Patented Manufacturing Processes and Innovations

The fundamental process for manufacturing aluminum lakes has been established for many years. A key patent (US3909284A) details a method for producing dry, edible, non-toxic color lakes of submicron particle size. google.com This process emphasizes the reaction of aluminum chloride and sodium bicarbonate at low temperatures to produce a superior alumina hydrate, followed by laking with the dye at a controlled pH. google.com The patent also highlights the importance of washing to remove soluble salts and the final grinding step to control particle size. google.com

More recent innovations in the field of colorants, while not always specific to this compound, point towards trends that could be applicable. These include advancements in particle size control and stabilization of natural colorants. For instance, micronization and microencapsulation technologies are being employed to enhance the stability and dispersibility of colorants. heiss-msp.desensientfoodcolors.com Micronization reduces colorants to a very fine particle size, which can improve color uniformity and intensity. heiss-msp.de Microencapsulation involves encasing colorant particles to protect them from environmental factors, thereby increasing their stability. sensientfoodcolors.com While these innovations are more prominently discussed in the context of natural colorants, the underlying principles of particle engineering could be applied to synthetic lakes to improve their performance characteristics. imbarex.com Furthermore, patents for colored aluminum pigments for other applications, such as cosmetics and automotive coatings, describe methods for coating aluminum flakes with metal oxides and color pigments to create specific effects, indicating ongoing innovation in the broader field of aluminum-based pigments. google.com

Regulatory Science and Policy Landscape of Food Yellow No. 4 Aluminum Lake

International Regulatory Bodies and Standards

At the international level, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Codex Alimentarius Commission are the primary bodies influencing the global standards for food additives, including Food Yellow No. 4 Aluminum Lake.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is an international scientific expert committee that evaluates the safety of food additives. JECFA has established an Acceptable Daily Intake (ADI) for Tartrazine (B75150) (INS No. 102), the soluble form of Food Yellow No. 4. In its 82nd meeting in 2016, JECFA established an ADI of 0-10 mg/kg of body weight for Tartrazine. Current time information in CN.fssai.gov.in

JECFA does not provide a separate, specific monograph for this compound. Instead, it stipulates that when Tartrazine is converted to its aluminum lake, the "General Specifications for Aluminium Lakes of Colouring Matters" are applicable. canada.cakidsadvisory.com These general specifications outline the definition, characteristics, and purity requirements for all aluminum lakes of coloring matters. A key aspect of these specifications is the control of aluminum content and other impurities. canada.ca

JECFA has also established a Provisional Tolerable Weekly Intake (PTWI) for aluminum from all sources, which is a critical consideration for the regulation of aluminum-containing additives like this compound. besjournal.com

The Codex Alimentarius Commission, established by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), develops harmonized international food standards, guidelines, and codes of practice to protect the health of consumers and ensure fair practices in the food trade. The General Standard for Food Additives (GSFA) is the primary Codex text addressing the use of food additives. ajantacolours.com

The GSFA serves as a reference for national food safety authorities, and its provisions are often adopted into national legislation, promoting global harmonization of food additive regulations.

National and Regional Regulatory Frameworks

The international standards set by JECFA and the Codex Alimentarius Commission are implemented and enforced through national and regional regulatory frameworks. These frameworks provide specific legal requirements for the use of this compound in food products marketed within their jurisdictions.

In the United States, this compound is regulated by the Food and Drug Administration (FDA) under the Federal Food, Drug, and Cosmetic Act. It is commonly referred to as FD&C Yellow No. 5 Aluminum Lake. The regulations governing its use are found in Title 21 of the Code of Federal Regulations (CFR).

The primary regulations pertaining to this color additive are:

21 CFR 74.705 : This section provides the identity, specifications, and conditions of use for the straight color, FD&C Yellow No. 5 (Tartrazine). Current time information in CN.Current time information in नागपूर डिव्हिजन, IN.

21 CFR 82.51 : This regulation outlines the general specifications for FD&C lakes, including the requirement that they be prepared from a previously certified batch of the straight color. It defines a lake as a pigment prepared by extending a certified water-soluble color on a substratum of alumina (B75360). fssai.gov.inkidsadvisory.com

21 CFR 82.705 : This section explicitly states that the color additive FD&C Yellow No. 5, including its lake, must conform to the identity and specifications laid out in 21 CFR 74.705. fssai.gov.inkidsadvisory.comnexreg.com

Under these regulations, FD&C Yellow No. 5 and its aluminum lake are permitted for coloring foods generally, in amounts consistent with good manufacturing practice (GMP). ajantacolours.com A crucial aspect of the US regulatory system is the requirement for batch certification. All batches of FD&C Yellow No. 5 and its aluminum lake must be certified by the FDA to ensure they meet the established purity and quality standards before they can be used in food products. Current time information in CN.

Table 1: Key US FDA Regulations for FD&C Yellow No. 5 Aluminum Lake

| Regulation (21 CFR) | Description | Key Provisions |

| 74.705 | Identity and specifications for FD&C Yellow No. 5. | Defines the chemical composition, purity requirements, and general use in food. Current time information in CN.Current time information in नागपूर डिव्हिजन, IN. |

| 82.51 | General specifications for FD&C lakes. | Specifies that lakes are made from certified straight colors on an alumina substratum. fssai.gov.inkidsadvisory.com |

| 82.705 | Listing and specifications for FD&C Yellow No. 5. | Confirms that FD&C Yellow No. 5 and its lake must adhere to the standards in 74.705. fssai.gov.inkidsadvisory.comnexreg.com |

The European Union's regulatory framework for food additives is harmonized across its member states. The primary legislation is Regulation (EC) No 1333/2008, which establishes a Union list of approved food additives and their conditions of use. ias.ac.in Food Yellow No. 4 is identified by the E number E 102 (Tartrazine). ajantacolours.com

The use of aluminum lakes of colorants, including Tartrazine, is specifically addressed in Commission Regulation (EU) No 380/2012. This regulation amended Annex II of Regulation (EC) No 1333/2008 to establish specific conditions of use and maximum levels for aluminum-containing food additives. canada.cakidsadvisory.com The impetus for this regulation was a scientific opinion from the European Food Safety Authority (EFSA) which recommended a lower Tolerable Weekly Intake (TWI) for aluminum. Current time information in नागपूर डिव्हिजन, IN.

Key aspects of the EU regulations include:

Aluminum lakes of Tartrazine (E 102) are permitted for use only in specific food categories where their use is explicitly authorized. sensientfoodcolors.com

For these authorized food categories, there are maximum limits for the aluminum content derived from the lake in the final food product. kidsadvisory.com

The specifications for E 102, including its aluminum lake form, are laid out in Commission Regulation (EU) No 231/2012. justice.gc.ca

This approach allows for the continued use of aluminum lakes where technologically necessary, while ensuring that consumer exposure to aluminum remains within the safe limits established by EFSA.

Table 2: Selected EU Food Categories Permitted to Contain Aluminum Lakes of Colors (with maximum aluminum levels)

| Food Category | Maximum Aluminum Level (mg/kg) from Lakes |

| Decorations, coatings, and fillings, except fruit-based fillings | 30 |

| Confectionery | 30 |

| Fine bakery wares | 15 |

| Edible cheese rind | 10 |

| Note: This is not an exhaustive list and is subject to change. The maximum levels apply to the total aluminum from all authorized aluminum lakes. |

Beyond the US and the EU, other countries have established their own regulatory frameworks for this compound, often aligning with international standards.

Canada : Health Canada regulates food additives under the Food and Drug Regulations. Tartrazine is a permitted food color, and its use is detailed in the List of Permitted Colouring Agents. The regulations specify that if a food color is permitted, its lake version is also implicitly allowed. canada.ca The common name on the ingredient list can be declared as either "Tartrazine" or "Tartrazine lake." sensientfoodcolors.com Health Canada sets maximum levels of use for Tartrazine in various food categories. canada.ca

India : The Food Safety and Standards Authority of India (FSSAI) regulates food additives under the Food Safety and Standards (Food Products Standards and Food Additives) Regulations, 2011. These regulations permit the use of aluminum lakes of synthetic food colors, including Tartrazine. foodandnutritionjournal.org The regulations provide specifications for these colorants and their approved uses in various food products. The FSSAI also sets limits for metal contaminants, including lead, in color additives and the alumina used in the preparation of lakes. fssai.gov.in

Scientific Rationale for Regulatory Classifications and Revisions

The regulatory classification of this compound, a derivative of the synthetic color Tartrazine, is predicated on ongoing scientific evaluation of both the color additive itself and its aluminum component. Regulatory bodies worldwide continuously review toxicological and exposure data to establish and revise safety parameters, such as acceptable daily intakes, and to define specific conditions of use.

Evaluation of Aluminum-Containing Food Additives in Regulatory Decisions

Regulatory agencies globally have undertaken comprehensive evaluations of aluminum-containing food additives due to concerns about the potential for dietary aluminum exposure to exceed safe levels. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has periodically assessed the safety of aluminum from all dietary sources, including additives. In 1988, JECFA established a Provisional Tolerable Weekly Intake (PTWI) of 0-7.0 mg/kg of body weight for aluminum. besjournal.com This PTWI was revised in 2006 to 1 mg/kg of body weight and subsequently updated in 2011 to 2 mg/kg of body weight, applicable to all aluminum compounds in food. besjournal.com

These revisions reflect the evolving scientific understanding of aluminum's toxicokinetics. Health Canada's Food Directorate has also committed to a thorough review of aluminum-containing food additives to ensure that dietary exposure among Canadians remains within acceptable limits. canada.cafoodcomplianceinternational.com This involves assessing the actual use levels of these additives by the food industry and, where necessary, establishing numerical maximum levels of use to replace permissions based on Good Manufacturing Practice (GMP). canada.cafoodcomplianceinternational.com Similarly, the European Food Safety Authority (EFSA) has evaluated the safety of aluminum in food and established a Tolerable Weekly Intake (TWI) of 1 mg/kg of body weight per week. eufic.org These scientific evaluations by international and national bodies form the basis for regulatory decisions on the use of aluminum-containing additives like this compound, aiming to protect public health by controlling dietary exposure to aluminum. eufic.orgewadirect.com

Table 1: Evolution of Tolerable Weekly Intake for Aluminum

| Year | Regulatory Body | Tolerable Weekly Intake (mg/kg of body weight) |

|---|---|---|

| 1988 | JECFA | 0-7.0 |

| 2006 | JECFA | 1 |

| 2008 | EFSA | 1 |

| 2011 | JECFA | 2 |

Evolution of Permitted Uses and Restrictions

The permitted uses and restrictions for Food Yellow No. 4 and its aluminum lake have evolved over time, driven by continuous safety reviews and changing public health considerations. In the United States, Food Yellow No. 4 (FD&C Yellow No. 5) and its aluminum lake are listed as color additives subject to certification. cirs-group.comfood-safety.com The Code of Federal Regulations (CFR) outlines their approved uses and specifications. iacmcolor.org For instance, 21 CFR 74.1705 specifies the identity, specifications, uses, and labeling requirements for FD&C Yellow No. 5. cornell.edu A significant revision in its regulation was the mandated labeling to indicate its presence in food and drugs due to its potential to cause allergic-type reactions in certain individuals. cornell.edudrugs.comwikipedia.org

In the European Union, Tartrazine (E102) is an authorized food color. tandfonline.comulprospector.com However, following a study that suggested a possible link between certain artificial colors, including Tartrazine, and hyperactivity in children, the EU implemented stricter labeling requirements. tandfonline.comiacmcolor.org Foods containing Tartrazine must now bear a warning label stating that the color "may have an adverse effect on activity and attention in children." tandfonline.comulprospector.comiacmcolor.org This precautionary measure reflects a shift in regulatory focus to include behavioral effects in the assessment of food additives.

Health Canada has also reviewed the use of aluminum-containing food additives, including lakes, with the aim of refining their permitted uses. canada.ca This includes proposals to replace "Good Manufacturing Practice" levels with specific maximum use levels for certain food categories, calculated as aluminum. canada.ca This trend towards more precise quantitative restrictions is indicative of a broader regulatory movement to minimize exposure to substances like aluminum from all dietary sources. foodcomplianceinternational.com

Certification Processes for Synthetic Color Additives and Lakes

Synthetic color additives, including Food Yellow No. 4, and their lake counterparts are subject to stringent certification processes in many jurisdictions to ensure their purity and safety for consumption. cirs-group.commariegale.comfdalisting.com In the United States, the Food and Drug Administration (FDA) oversees a mandatory batch certification program for specific color additives, which are primarily derived from petroleum and are often referred to as "coal-tar dyes" or "synthetic-organic" colors. cirs-group.comfda.gov

The certification process begins with the color additive manufacturer submitting a sample from each newly produced batch to the FDA's Color Certification Branch. fda.gov This submission is accompanied by a "Request for Certification," which includes detailed information about the batch, such as the name of the color additive, the manufacturer's identity, the batch weight, and its intended use. fda.gov The FDA then conducts a thorough analysis of the sample to verify that it meets the precise identity and specification requirements outlined in the relevant regulations (e.g., 21 CFR Part 74 for straight colors and 21 CFR Part 82 for lakes). food-safety.comfda.gov These specifications set limits on impurities such as lead, arsenic, and mercury. mariegale.com

If the batch sample conforms to all requirements, the FDA issues a certificate and assigns a unique certification lot number to that specific batch. fda.govfda.gov The name of the color additive is then officially designated, for example, "Tartrazine" becomes "FD&C Yellow No. 5." fda.gov Only after a batch has been certified can it be legally used in food, drugs, or cosmetics marketed in the U.S. fda.gov This batch-by-batch certification provides a high level of assurance that the synthetic color additives used in consumer products are of the required purity and quality. easconsultinggroup.comsensientfoodcolors.com The process also extends to repackaged certified colors, which must be re-tested and re-certified to maintain their status. madmicas.com

Table 2: FDA Color Additive Batch Certification Steps

| Step | Action |

|---|---|

| 1 | Manufacturer submits a sample from a new batch of the color additive. |

| 2 | A "Request for Certification" form is submitted with batch details. |

| 3 | FDA's Color Certification Branch analyzes the sample for purity and composition. |

| 4 | If the sample meets regulatory specifications, the FDA issues a certificate. |

| 5 | A unique certification lot number is assigned to the batch. |

| 6 | The certified batch can then be sold and used in FDA-regulated products. |

Labeling Requirements and Regulatory Compliance

The labeling of food products containing this compound is strictly regulated to ensure transparency for consumers and to comply with public health mandates. These regulations vary by jurisdiction but generally require the clear identification of the color additive in the ingredient list.

In the United States, the FDA mandates that all color additives be declared on the label. sensientfoodcolors.com For certified colors like Food Yellow No. 4, the specific name as listed in the Code of Federal Regulations must be used, such as "FD&C Yellow No. 5" or simply "Yellow 5." iacmcolor.orgsensientfoodcolors.com The term "lake" must also be included where applicable (e.g., "Yellow 5 Lake"). iacmcolor.org Furthermore, due to its association with allergic reactions in some individuals, the regulations in 21 CFR 74.1705 require that the presence of FD&C Yellow No. 5 be specifically declared on food and certain drug product labels. cornell.eduwikipedia.org For some prescription drugs, a warning statement is required in the "Precautions" section of the label, indicating that the product contains FD&C Yellow No. 5 (tartrazine) and may cause allergic-type reactions. cornell.edudrugs.com

In the European Union, food colors must be identified on the label by their name or their designated E number. europa.eu Food Yellow No. 4 is known as Tartrazine and has the E number E102. fda.gov As a result of the "Southampton study," EU regulations mandate a specific warning on the label of foods containing Tartrazine: "name or E number of the color(s): may have an adverse effect on activity and attention in children." iacmcolor.org This requirement ensures that consumers are informed about the potential behavioral effects associated with this color additive.

Regulatory compliance is enforced through inspections and market surveillance. Failure to adhere to these labeling requirements can result in a product being deemed misbranded, leading to regulatory actions such as warning letters, import detentions, or product recalls. food-safety.comeasconsultinggroup.com

Industrial Applications and Technological Performance of Food Yellow No. 4 Aluminum Lake

Applications Across Different Industries

The application of Food Yellow No. 4 Aluminum Lake spans several major industries, where it provides vibrant and stable yellow coloring. Its insolubility in water is a key characteristic that dictates its primary uses.

Food Manufacturing: Dry Mixes, Confectioneries, Dairy, and Beverages

In the food industry, this compound is a preferred colorant for a variety of products where the use of a non-bleeding, stable color is paramount. It is commonly incorporated into:

Dry Mixes: Due to its insolubility, it is an ideal choice for dry beverage bases, dessert powders, and seasoning blends. It disperses evenly when the product is reconstituted, providing a consistent color without dissolving prematurely.

Confectioneries: In products like candies, chewing gum, and icings, the lake pigment provides a bright, uniform color that does not migrate or "bleed" into other components. This is particularly important in multi-colored confectionery products.

Dairy Products: It finds application in items such as yogurts and ice creams, where its stability helps maintain a consistent appearance throughout the product's shelf life.

Beverages: While the water-soluble form (Tartrazine) is often used in clear beverages, the aluminum lake is suitable for powdered drink mixes and certain opaque beverages where dispersion is the desired method of coloring.

The use of this compound in these applications is valued for its ability to produce a consistent and appealing lemon-yellow hue.

Pharmaceutical Formulations: Tablet Coatings and Compaction

The pharmaceutical industry utilizes this compound primarily for the coloring of solid dosage forms. drugs.com Its stability and insolubility are critical for these applications.

Tablet Coatings: The lake is widely used in the film coating of tablets and capsules. drugs.com Its insolubility prevents the color from migrating into the tablet core and ensures a uniform, aesthetically pleasing appearance. This also helps in product identification. The stability of the lake is crucial for maintaining the color's integrity throughout the product's shelf life.

Compaction: As an insoluble pigment, it can be blended with other excipients and active pharmaceutical ingredients (APIs) for direct compaction into tablets. It helps in achieving a uniform color distribution within the tablet matrix.

Cosmetics and Personal Care Products

In the cosmetics and personal care sector, this compound is employed to color a wide array of products. Its insolubility is a key advantage in preventing the color from running or smudging. Common applications include:

Lipsticks and other lip products

Eyeshadows and eyeliners

Face powders and blushes

Nail polishes

The use of this lake pigment allows for the creation of vibrant and long-lasting colors in cosmetic formulations.

Functional Advantages in Specific Matrices

The chemical and physical properties of this compound provide distinct functional advantages in various product matrices, particularly in terms of its interaction with fats and its stability under different environmental conditions.

Suitability for Oil-Based and Fat-Based Products

A significant advantage of this compound is its dispersibility in oils and fats, a property not shared by its water-soluble counterpart, Tartrazine (B75150). mytoxicheck.com This makes it an ideal colorant for:

Fat-based confectionery coatings

Oil-based suspensions

Various cosmetic formulations with a high oil or wax content

By dispersing rather than dissolving, the lake provides uniform color in these non-aqueous systems without the issue of color bleeding.

Enhanced Stability Against Heat, Light, and pH Fluctuations in Products

Compared to the water-soluble dye form, aluminum lakes generally exhibit enhanced stability when exposed to heat, light, and varying pH levels. This increased stability is a key technological advantage in product formulation and processing.

Heat Stability: The lake form of Tartrazine demonstrates greater resistance to degradation at elevated temperatures encountered during food processing and manufacturing. This ensures that the final product retains its intended color.

Light Stability: this compound is less prone to fading upon exposure to light, which is crucial for products displayed in transparent packaging or under retail lighting. This contributes to a longer shelf life and maintained visual appeal.

pH Stability: While the color of the soluble dye can be influenced by the acidity or alkalinity of a solution, the aluminum lake remains stable across a range of pH values. This is particularly beneficial in beverage formulations and other products where pH can fluctuate. Studies on the soluble form of Tartrazine have shown that its stability and absorption characteristics can change with pH, whereas the lake form offers more consistent color performance in this regard.

The enhanced stability of this compound makes it a reliable coloring agent for a diverse range of products, ensuring color consistency from production to consumption.

Data on Industrial Applications and Performance

The following tables provide an overview of the applications and performance characteristics of this compound.

Table 1: Industrial Applications of this compound

| Industry | Product Examples | Function |

|---|---|---|

| Food Manufacturing | Dry Mixes (beverages, desserts), Confectioneries (candies, icings), Dairy (yogurt, ice cream), Powdered Beverages | Provides a stable and non-bleeding yellow color. |

| Pharmaceuticals | Tablet Coatings, Capsules, Tablet Compaction | Ensures uniform color, aids in product identification, prevents color migration. drugs.com |

| Cosmetics & Personal Care | Lipsticks, Eyeshadows, Face Powders, Nail Polishes | Delivers vibrant and long-lasting color in various formulations. |

Table 2: Functional Performance of this compound

| Performance Parameter | Description | Advantage in Product Formulation |

|---|---|---|

| Solubility | Insoluble in water; dispersible in oils and fats. mytoxicheck.com | Ideal for fat-based products and prevents color bleeding in aqueous environments. |

| Heat Stability | More resistant to thermal degradation compared to the soluble dye form. | Maintains color integrity during heat processing of foods and other manufacturing steps. |

| Light Stability | Exhibits greater stability against photodegradation. | Ensures longer shelf life and consistent color in products exposed to light. |

| pH Stability | Provides consistent color across a range of pH values. | Suitable for use in products with varying acidity or alkalinity without significant color shifts. |

Prevention of Color Migration and Decoloration in Coated Goods

This compound, a pigment derived from the water-soluble dye Tartrazine (FD&C Yellow No. 5), is specifically engineered for applications where color stability and immobility are paramount. Unlike its soluble dye counterpart, the aluminum lake is insoluble in water and oils. This inherent insolubility is the cornerstone of its technological performance in preventing color migration, commonly known as bleeding, in multi-component food and pharmaceutical products.

In coated goods, such as confectionery, tablets, and baked items with icings, the use of a soluble dye can lead to the color leaching from the coating into the interior of the product or adjacent layers, particularly under conditions of moisture or fat contact. This results in a mottled, unappealing appearance and a lack of sharp color definition. This compound circumvents this issue by functioning as a dispersed solid particle. The pigment remains fixed within the coating matrix, ensuring that the intended color stays precisely where it is applied. This property is critical for maintaining the aesthetic integrity and visual appeal of the final product throughout its shelf life.

Furthermore, the process of creating the aluminum lake enhances the stability of the colorant. By adsorbing the dye onto a substrate of alumina (B75360) hydrate (B1144303), the pigment gains increased resistance to fading or discoloration caused by exposure to light and air. This improved stability ensures that the vibrant lemon-yellow hue remains consistent even with extended storage, a crucial factor for coated goods displayed under retail lighting.

Quality Control and Industrial Standards for Lake Pigments

The manufacturing of this compound is governed by stringent quality control measures and industrial standards to ensure its suitability and consistency for use in regulated products such as foods, pharmaceuticals, and cosmetics. These standards are critical for both regulatory compliance and for meeting the technological performance demands of end-users.

Purity is a critical quality attribute for this compound, with regulatory bodies like the U.S. Food and Drug Administration (FDA) establishing specific limits for various impurities. The specifications are detailed in the Code of Federal Regulations, Title 21, Part 74, which covers color additives. The purity assessment involves a battery of analytical tests to quantify the total dye content and to detect and measure any subsidiary dyes, unreacted intermediates, and non-dye components.

Key impurities that are strictly controlled include:

Subsidiary Dyes: These are structurally similar colorants formed during the synthesis of the primary dye. Their presence can affect the final shade and must be kept below a specified maximum percentage. For Tartrazine, the limit for subsidiary dyes is typically no more than 1.0%. jagson.com

Unsulfonated Primary Aromatic Amines: These are residual starting materials or byproducts that are considered potentially harmful. The limit for these compounds is very low, generally not exceeding 0.01%. jagson.com

Heavy Metals: Contamination with heavy metals such as lead, arsenic, and mercury is a significant safety concern. Strict limits are enforced, for example, lead content must not exceed 10 parts per million (ppm), and arsenic must not exceed 1 ppm. jagson.com

Advanced analytical techniques are employed for these assessments. High-Performance Liquid Chromatography (HPLC) is widely used to separate and quantify the main dye and any organic impurities. Capillary Zone Electrophoresis (CZE) has also been demonstrated as an effective method for separating the tartrazine pigment from its aluminum matrix for analysis. nih.gov Atomic absorption spectroscopy is utilized for the determination of heavy metal content.

Table 1: Regulatory Specification Limits for Impurities in FD&C Yellow No. 5 (Tartrazine)

| Impurity | Maximum Limit |

| Subsidiary Dyes | 1.0% |

| Water-Insoluble Matter | 0.2% |

| Unsulfonated Primary Aromatic Amines | 0.01% |

| Dye Intermediates | 0.5% |

| Lead (as Pb) | 10 ppm |

| Arsenic (as As) | 1 ppm |

| Mercury (as Hg) | 1 ppm |

Ensuring that every batch of this compound possesses the same color characteristics and technological performance is vital for industrial users. Inconsistent color can lead to noticeable variations in the final consumer product, impacting brand perception and quality. Manufacturers employ sophisticated color measurement techniques and process controls to maintain high levels of consistency.

The primary method for quantifying color is instrumental colorimetry. A spectrophotometer is used to measure the color of a sample under standardized lighting conditions. The results are expressed in a three-dimensional color space, most commonly the CIELab* system. In this system:

L * represents lightness (from black to white)

a * represents the red-green axis

b * represents the yellow-blue axis

A standard color value is established for the product, and each production batch is measured against this standard. The difference between the batch and the standard is calculated as a single numerical value, Delta E (ΔE) . A lower ΔE value indicates a smaller color difference. While specific tolerances are proprietary to each manufacturer, a general industry guideline suggests that a ΔE value of 1.0 is the smallest color difference the human eye can perceive. viewsonic.comkwalitylabels.com Therefore, acceptable batch-to-batch tolerance is typically a very low ΔE value, often below 2, to ensure no perceptible difference to the consumer. viewsonic.com

Performance consistency also extends to properties like particle size distribution, which affects dispersibility and texture, and oil absorption. These parameters are controlled through rigorous in-process monitoring and final product testing to guarantee that the lake pigment will behave predictably in the end-user's application.

Comparison with Other Colorants (Synthetic and Natural)

The selection of a colorant for a specific application depends on a variety of factors including desired shade, stability, regulatory status, cost, and consumer perception. This compound, as a synthetic colorant, offers distinct advantages in performance but also faces competition from other synthetic and, increasingly, natural colorants.

This compound provides a bright, consistent, and stable lemon-yellow shade. Its primary advantages are its excellent stability to heat, light, and pH changes, and its insolubility, which prevents color bleeding. ingredientdepot.com Natural alternatives, while appealing due to consumer demand for "clean labels," often present performance challenges.

Curcumin (B1669340) (from turmeric) provides a golden-yellow hue but is known for its poor light stability and a tendency to shift color in different pH environments. researchgate.netAnnatto (B74696) extracts provide a yellow-to-orange shade and have good heat stability, making them suitable for applications like baked goods and dairy products. foodsciencejournal.comgoogle.com However, annatto can be less stable to light compared to synthetic lakes and may precipitate at low pH. foodsciencejournal.com

Table 2: Comparative Performance of Yellow Colorants

| Feature | This compound | Curcumin (Natural) | Annatto (Natural) |

| Shade | Bright, Lemon-Yellow | Golden Yellow | Yellow to Orange |

| Heat Stability | Excellent | Moderate to Good (can degrade over time) | Good |

| Light Stability | Excellent | Poor (fades quickly on light exposure) | Fair to Good (better than curcumin but less stable than synthetic) |

| pH Stability | Excellent (stable across a wide pH range) | Poor (yellow in acid, reddish-brown in alkaline) | Fair (can precipitate at low pH) |

| Bleeding/Migration | None (insoluble pigment) | Can occur if soluble forms are used | Can occur if soluble forms are used |

| Off-Flavors | None | Can impart a characteristic spicy flavor at higher concentrations | Minimal, but can have a slightly peppery note |

Replacing a synthetic colorant like this compound with a natural alternative is not a simple one-to-one exchange. Several technological hurdles must be overcome to achieve a comparable result in the final product.

Stability Enhancement: Due to the inherent instability of many natural colorants, technologies such as microencapsulation are often employed. This process involves coating the natural pigment particles with a protective layer (e.g., a carbohydrate or protein). Encapsulation can significantly improve the stability of colorants like curcumin to light, heat, and oxygen, making them more viable for applications where they would otherwise degrade rapidly. frontiersin.org

Flavor and Matrix Interactions: Some natural colorants, such as turmeric, can contribute an off-flavor to the final product, especially at the higher concentrations needed for vibrant coloring. Additionally, natural pigments can be more prone to interacting with other ingredients in the food matrix, which can affect both their color and stability.

Processing and Supply Chain Adjustments: The sensitivity of natural colorants to heat may require adjustments to processing parameters, such as lower temperatures or shorter processing times. foodengineeringmag.com Furthermore, while synthetic colorants have long shelf lives and minimal storage requirements, many natural colorants need refrigeration, which can necessitate changes to a manufacturer's storage and logistics infrastructure. sensientfoodcolors.com

The decision to substitute this compound requires careful consideration of these technological challenges, balancing the marketing advantages of a "natural" label against the potential impacts on product quality, stability, cost, and manufacturing processes.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Food Yellow No. 4 Aluminum Lake

This compound, also known as Tartrazine (B75150) Aluminum Lake or C.I. 19140:1, is a synthetic organic pigment derived from the water-soluble azo dye Tartrazine (Food Yellow No. 4). 12.156.76wikipedia.org The laking process renders the dye insoluble in water, a crucial property for its application in solid and fat-based products where color migration is undesirable. The fundamental structure consists of the Tartrazine dye adsorbed onto a substrate of alumina (B75360) hydrate (B1144303). 12.156.76 This process involves the precipitation of the water-soluble dye with aluminum salts, such as aluminum chloride, onto an aluminum hydroxide (B78521) base. google.com

The resulting pigment is a fine, yellow, water-insoluble powder. 12.156.76 Its insolubility in water and organic solvents, but solubility in acidic and alkaline mediums, is a key characteristic. ulprospector.com This property allows for coloration through dispersion rather than dissolution. The pure dye content of the lake can vary, with common ranges being 15-18%, 23-27%, and 38-42%. 12.156.76

From a chemical standpoint, this compound is stable under normal conditions of use and is incompatible with strong oxidizing agents. 12.156.76 It is recognized for its bright lemon-yellow hue and good tinctorial strength. The parent dye, Tartrazine, is chemically identified as the trisodium (B8492382) salt of 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid. 12.156.76

The primary application of this aluminum lake is as a colorant in the food, drug, and cosmetic industries. neelikon.comaw-aromatics.com Its insolubility makes it suitable for coloring powdered beverages, candies, cake decorations, and packaging materials. In cosmetics, it is found in a wide array of products, including soaps, lotions, makeup, and hair care products, often labeled as CI 19140. wikipedia.orgincibeauty.com

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), have established specifications and regulations for its use. 12.156.76neelikon.com In the United States, it is listed for use in food, drugs, and cosmetics. neelikon.comfda.gov

Emerging Research Gaps and Challenges

Despite its widespread use, there are several areas where further research is needed to deepen the understanding and enhance the application of this compound.

Development of Novel Synthesis Routes for Improved Lake Properties

Current synthesis methods for this compound are well-established. google.com However, there is a growing interest in developing novel synthesis routes to improve the pigment's properties, such as lightfastness, thermal stability, and dispersibility. Research into alternative precipitating agents and modifications to the alumina hydrate substrate could lead to lakes with enhanced performance characteristics. The influence of reaction conditions, such as temperature and pH, on the final particle size and morphology of the lake pigment is an area ripe for further investigation. google.com

Advanced Characterization of Lake-Matrix Interactions

The performance of this compound is highly dependent on its interaction with the product matrix. Understanding the physical and chemical interactions between the lake pigment and various food and cosmetic matrices at a molecular level is a significant challenge. Advanced characterization techniques could provide insights into how the pigment is dispersed and stabilized within different systems. This knowledge is crucial for optimizing product formulations to prevent issues like color bleeding and fading.

Refinement of Ultra-Trace Analytical Methods for Environmental Samples

While analytical methods for detecting and quantifying Tartrazine and its aluminum lake in food products are available, there is a need to refine these methods for ultra-trace analysis in environmental samples. nih.govnih.gov The potential for the release of azo dyes and their byproducts into the environment necessitates the development of highly sensitive and selective analytical techniques to monitor their presence in water and soil. ijrar.orggsconlinepress.com This includes improving extraction and clean-up procedures to accurately measure low concentrations of the dye and its degradation products. nih.gov

Comprehensive Environmental Impact Assessment Methodologies

The environmental fate and impact of azo dyes, including Food Yellow No. 4, are areas of ongoing concern. ijrar.orggsconlinepress.com Azo dyes can be resistant to biodegradation and have the potential to form harmful aromatic amines under certain environmental conditions. ijrar.orgijrrjournal.com There is a need for more comprehensive methodologies to assess the long-term environmental impact of this compound. This includes studying its potential for bioaccumulation and its effects on various ecosystems. gsconlinepress.comgsconlinepress.com

Future Directions in Regulatory Science and Policy Development

Future regulatory science and policy development will likely focus on several key areas. As new toxicological data becomes available, regulatory agencies will continue to re-evaluate the safety of Food Yellow No. 4 and its aluminum lake. This may lead to updated usage guidelines and labeling requirements.

There is also a growing trend towards the use of natural colorants, which may influence the market for synthetic pigments like this compound. nih.gov Research into the development of stable and vibrant natural lake pigments is an emerging field. nih.gov

Furthermore, as environmental regulations become more stringent, there will be an increased focus on the environmental impact of synthetic dyes. issuu.com This could drive the development of more environmentally friendly manufacturing processes and waste treatment technologies for azo dyes and their lakes. gsconlinepress.com The development of international standards for the assessment of the environmental impact of food additives will also be a key area of focus.

Opportunities for Sustainable Production and Application

The production and application of this compound, derived from the synthetic azo dye Tartrazine, present several opportunities for advancements in sustainability. journal-editor.org Current research and development efforts are increasingly focused on green chemistry principles, biotechnology, and efficient waste management to mitigate the environmental impact associated with its lifecycle.

Greener Synthesis and Manufacturing

Traditional synthesis of Tartrazine, a precursor for the aluminum lake, involves diazotization and coupling reactions that can utilize harsh chemicals and generate significant wastewater. journal-editor.orgchemicalbook.com Emerging sustainable approaches aim to reduce this environmental footprint.

Solvent-Free and Catalyst-Based Reactions: Research into the synthesis of azo dyes is exploring solvent-free methods, which significantly reduce the use of toxic solvents. rsc.org One such approach involves grinding aromatic amines with β-naphthol in the presence of a sulfonic acid-functionalized magnetic solid acid catalyst at room temperature. rsc.orgresearchgate.net This method offers advantages like mild reaction conditions, simple product isolation, and the ability to recycle the catalyst. rsc.org Another green methodology uses nano silica-supported boron trifluoride (nano BF3·SiO2) under solvent-free conditions, which is reported to be simple, rapid, and cost-effective. researchgate.nettandfonline.com These green protocols avoid toxic liquid acids and prevent the generation of side products. tandfonline.com

| Synthesis Method | Key Features | Sustainability Advantages |

| Traditional Synthesis | Involves diazotization and coupling in liquid acids and solvents. tandfonline.com | Established process, but generates acid waste and uses toxic solvents. researchgate.nettandfonline.com |

| Grindstone Chemistry | Solvent-free grinding of reactants at room temperature. | Eliminates solvent use, reduces energy consumption, simplifies the process. |

| Magnetic Solid Acid Catalyst | Uses Fe3O4@SiO2-SO3H catalyst in a solvent-free grinding method. rsc.orgresearchgate.net | Recyclable catalyst, mild conditions, simple product isolation, high conversion rates. rsc.org |

| Nano BF3·SiO2 Catalyst | Employs a nano solid acid catalyst under solvent-free conditions. researchgate.nettandfonline.com | Avoids toxic liquid acids, rapid reaction time, high efficiency, stabilizes diazonium salts. tandfonline.com |

Biotechnological Alternatives and Bio-based Production

The growing demand for natural and sustainable products is driving research into biotechnological production of colorants, which could serve as alternatives to synthetically derived lakes. foodinfotech.comlabiotech.eu

Microbial Fermentation: Biotechnology offers a pathway to produce natural pigments using microorganisms like bacteria, fungi, and algae. foodinfotech.comlabiotech.eunih.gov This method, often referred to as fermentation, can be more sustainable than traditional chemical synthesis or even extraction from agricultural sources, as it may use less land and water. labiotech.eu For example, yellow to orange colors are currently produced via fermentation of sources like the fungi Blakeslea trispora to obtain Beta-carotene. foodbusinessnews.net Advances in synthetic biology and metabolic engineering are improving the production yields of these bio-based colorants, making them increasingly economically viable. foodinfotech.com

Advantages of Bio-Production: Microbial production provides several advantages over chemical synthesis, including the use of low-cost, renewable materials, controllable cultivation processes, and higher product specificity. foodinfotech.com While significant research is needed to replicate the exact hue and stability of this compound, the progress in fermentative production of colorants presents a long-term opportunity for sustainable replacement. nih.govresearchgate.net

Sustainable Application and Waste Management

Reducing the environmental impact of this compound extends to its application and the management of manufacturing wastewater.

Wastewater Treatment: The manufacturing of azo dyes and lake pigments generates wastewater containing residual colorants and chemicals, which represents a significant source of industrial water pollution. nih.govarviatechnology.com Advanced wastewater treatment technologies are crucial for environmental protection. Methods being employed and researched include:

Physicochemical Methods: Techniques like adsorption (using activated carbon), coagulation, and membrane filtration (nanofiltration, reverse osmosis) are used to remove dyes from effluents. organicabiotech.combiointerfaceresearch.com

Advanced Oxidation Processes (AOPs): Processes such as ozonation and the Fenton process can effectively degrade dye molecules but can be energy-intensive. mdpi.com

Biological Treatments: Using microorganisms (bacteria, fungi) to break down the organic dye compounds is a growing area of interest. waterandwastewater.com

Electrochemical Methods: Technologies like electrocoagulation with aluminum electrodes and electrochemical oxidation are showing promise in removing dyes and reducing chemical oxygen demand (COD) without generating sludge. arviatechnology.commdpi.com

Improving Application Efficiency: Innovations in coating and dispersion technologies can lead to more efficient use of the pigment. Surface treatments of aluminum pigments can improve their performance in various systems, potentially reducing the total amount of colorant needed to achieve the desired effect. pcimag.com For coloration, the lake pigment is first pre-dispersed in a suitable medium, and optimizing this process can enhance the final product's quality and reduce waste. ulprospector.com

Q & A

Q. What analytical methods are recommended for quantifying organic impurities in Food Yellow No. 4 Aluminum Lake, and how should test solutions be prepared?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method for impurity profiling. Test solutions should be prepared by dissolving the aluminum lake in a solvent system that ensures complete dissociation of the dye from the aluminum matrix. Validation steps include spike-and-recovery experiments to confirm method accuracy and precision. For example, impurities like unsulfonated intermediates or subsidiary dyes can be quantified using reference standards and gradient elution protocols .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ a factorial design, varying pH (e.g., 2–9) and temperature (e.g., 25°C, 40°C, 60°C). Samples are analyzed at predefined intervals using spectrophotometric or chromatographic methods to track degradation products. Statistical tools like ANOVA should be applied to identify significant interactions between variables. Include controls for photodegradation and oxidative effects .

Q. What are the key considerations for ensuring reproducibility in synthesis protocols for this compound?

- Methodological Answer : Detailed documentation of reaction parameters (e.g., molar ratios of dye to aluminum salt, pH during precipitation, stirring speed) is critical. Use standardized reagents and validate purity via elemental analysis. Replicate synthesis batches at least three times to assess consistency in particle size distribution (via SEM) and colorimetric properties (via CIELAB measurements) .

Advanced Research Questions

Q. How should researchers address heterogeneity in meta-analyses of toxicological studies on this compound?

- Methodological Answer : Quantify heterogeneity using the I² statistic, where values >50% indicate substantial variability. Stratify studies by variables such as dosage, exposure duration, or model organism. Sensitivity analyses should exclude outliers, and funnel plots (with Egger’s regression test) can assess publication bias. If heterogeneity persists, employ random-effects models to generalize findings .

Q. What statistical approaches are suitable for analyzing dose-response relationships in chronic exposure studies of this compound?